molecular formula C8H7NS B13008024 Benzo[b]thiophen-2(3H)-imine

Benzo[b]thiophen-2(3H)-imine

Cat. No.: B13008024
M. Wt: 149.21 g/mol
InChI Key: YAFOBYMLYYJHJK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound featuring a fused benzene and thiophene ring system with an imine (-NH) functional group at the 2-position. For example, its ketone analogue, benzo[b]thiophen-2(3H)-one, undergoes Wolff rearrangement to generate ketenes or esters under photochemical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2(3H)-imine typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core, followed by further functionalization to introduce the imine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Benzo[b]thiophen-2(3H)-imine derivatives have been investigated for their anticancer properties. For instance, compounds derived from the tetrahydrobenzo[b]thiophene scaffold have shown promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HePG2 (liver cancer) cells. These compounds exhibit a range of biological activities such as antitumor, anti-inflammatory, and antibacterial effects, making them valuable in drug discovery .

Antiseizure and Analgesic Properties
Recent studies have highlighted the potential of this compound derivatives as antiseizure and analgesic agents. In vitro and in vivo evaluations demonstrated that specific derivatives possess significant anticonvulsant properties in various seizure models (e.g., maximal electroshock and pentylenetetrazole models). Additionally, these compounds showed efficacy in pain models, suggesting their utility in treating epilepsy and chronic pain conditions .

Synthetic Methodologies

Organocatalyzed Reactions
this compound has been utilized in innovative synthetic methodologies, particularly in organocatalyzed enantioselective cycloaddition reactions. This approach allows for the construction of complex chiral structures that can serve as precursors for new drug candidates. For example, the synthesis of dispiro[benzothiophenone-indandione-pyrrolidine] compounds using this compound as a substrate has demonstrated high yields and selectivity, showcasing its potential in asymmetric synthesis .

Synthesis of Novel Derivatives
The compound serves as a key building block for synthesizing various derivatives with enhanced biological activity. For instance, the reaction of this compound with different electrophiles has led to the development of new classes of compounds with improved pharmacological profiles. This versatility in synthesis is crucial for exploring structure-activity relationships (SAR) to optimize therapeutic efficacy .

Biological Evaluations

In Vitro Studies
Extensive biological evaluations have been conducted on this compound derivatives to assess their antimicrobial activity. Studies have indicated that certain derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus, highlighting their potential as lead compounds for antibiotic development .

Pharmacokinetic Studies
Pharmacokinetic assessments are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. These studies help identify suitable candidates for further development by evaluating their bioavailability and safety profiles .

Case Studies

Study Focus Findings
Study on Antiseizure ActivityEvaluation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivativesDemonstrated significant anticonvulsant effects in various seizure models .
Synthesis of Chiral CompoundsOrganocatalyzed [3+2] cycloaddition reactionsAchieved high yields (up to 91%) with excellent stereoselectivity .
Antiproliferative ScreeningEvaluation against MCF7 and HePG2 cell linesCertain tetrahydrobenzo[b]thiophene derivatives showed potent anticancer activity .

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Isomers: Benzo[c]thiophen-1(3H)-imine

Benzo[c]thiophen-1(3H)-imine is a structural isomer where the imine group is positioned on the adjacent carbon (C1 instead of C2). Synthesized via methanesulfonyl chloride-mediated cyclization of 2-(1-hydroxyalkyl)benzothioamides, this compound forms stereospecifically at 0°C in THF with triethylamine . Unlike benzo[b]thiophen-2(3H)-imine, which is more reactive in ring contractions, benzo[c] derivatives exhibit biological relevance, though their synthesis is less straightforward .

Key Differences:

  • Reactivity: The C1 imine position in benzo[c] derivatives reduces ring strain, favoring cyclization over rearrangement.
  • Applications: Benzo[c]thiophen-1(3H)-imines are explored for isoindole-thione synthesis, while benzo[b] analogues are precursors for benzothietes .

Heteroatom Substitutions: Benzo[b]selenophen-2(3H)-one

Replacing sulfur with selenium in benzo[b]selenophen-2(3H)-one introduces distinct electronic properties. Selenium’s larger atomic radius and polarizability enhance electrophilic substitution reactivity.

Comparison Table:

Property This compound Benzo[b]selenophen-2(3H)-one
Heteroatom S Se
Electrophilic Reactivity Moderate High
Key Reactions Wolff rearrangement Selenolactone opening

Functional Group Analogues: Benzo(b)thiophene-2,3-dione

Benzo(b)thiophene-2,3-dione (thioisatin) contains two ketone groups, making it highly electrophilic. Compared to the imine derivative, it participates in condensation reactions to form dyes and pharmaceuticals. The electron-withdrawing dione structure contrasts with the nucleophilic imine group, which can act as a ligand in metal complexes .

Thiazole Derivatives: 3-Ethylbenzo[d]thiazol-2(3H)-imine

Thiazole-based imines, such as 3-ethylbenzo[d]thiazol-2(3H)-imine, replace the thiophene ring with a thiazole (containing nitrogen). This modification increases aromaticity and stability. These compounds are used in kinase inhibitor synthesis, where the ethyl group enhances lipophilicity and metabolic stability .

Synthetic Pathways:

  • This compound: Derived from ketone precursors via diazo intermediates .
  • Thiazol-imines: Synthesized via coupling reactions of thioureas or carbamodithioates .

Hydroxy and Methanone Derivatives

Hydroxy-substituted analogues like (3-hydroxybenzo[b]thiophen-2-yl)(naphthalen-2-yl)methanone (PM20) exhibit hydrogen bonding via -OH groups, enhancing interactions with biological targets (e.g., monoamine oxidase inhibition) .

Biological Activity

Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and results from various studies.

Chemical Structure and Properties

This compound features a fused benzothiophene ring system with an imine functional group, which contributes to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

C9H7N Benzo b thiophen 2 3H imine \text{C}_{9}\text{H}_{7}\text{N}\quad \text{ Benzo b thiophen 2 3H imine }

1. Antioxidant Activity

Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, a series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is implicated in neurodegenerative diseases like Parkinson's disease. The antioxidant activity was assessed through various assays measuring the DOPAC/DA ratio and lactate dehydrogenase (LDH) activity in rat cortex synaptosomes .

Table 1: Antioxidant Activity of Benzo[b]thiophen Derivatives

CompoundIC50 (hMAO-B)Selectivity Index (SI)
PM40.25 µM10
PM50.30 µM8
PM60.22 µM12

2. Anticonvulsant Properties

This compound derivatives have also been evaluated for their anticonvulsant effects. A focused series of pyrrolidine derivatives containing the benzo[b]thiophen moiety were tested in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds demonstrated significant protective effects against seizures, indicating potential use in epilepsy treatment .

Table 2: Anticonvulsant Activity in Seizure Models

CompoundMES Protection (%)PTZ Protection (%)
2810075
305050
31100100

3. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against various bacterial strains, including Staphylococcus aureus. A study reported that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, highlighting their potential as antibacterial agents .

Table 3: Antimicrobial Activity Against Staphylococcus aureus

CompoundMIC (µg/mL)Activity Type
II.b4Non-cytotoxic
III.d≥256Weak activity

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Monoamine Oxidase : The compounds selectively inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine, which may alleviate symptoms associated with neurodegenerative diseases.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to neuroprotection and may prevent oxidative stress-related damage in neural tissues.
  • Anticonvulsant Mechanism : The anticonvulsant activity is believed to involve modulation of sodium channels, reducing neuronal excitability during seizure events .

Case Studies

Several case studies have documented the efficacy of benzo[b]thiophen derivatives in preclinical models:

  • Neuroprotection in Parkinson’s Disease Models : A study demonstrated that specific benzo[b]thiophen derivatives significantly improved motor function in animal models of Parkinson’s disease by inhibiting hMAO-B and reducing oxidative stress markers.
  • Pain Management : In models of neuropathic pain, compounds derived from this compound showed promising analgesic effects, suggesting potential applications in pain management therapies .

Q & A

Q. Basic: What synthetic methodologies are effective for preparing Benzo[b]thiophen-2(3H)-imine derivatives?

Methodological Answer:
The synthesis of this compound derivatives can be achieved via oxidation of thieno[3,2-b]thiophene boronic acids, followed by tautomeric control. For example, 5-methylthieno[3,2-b]thiophen-2(3H)-one was synthesized by oxidizing 5-methylthieno[3,2-b]thienylboronic acid, with stabilization of the desired tautomer through substituent effects (e.g., methyl groups at position 5). Base-extraction methods can isolate kinetically favored tautomers, though isomerization risks must be mitigated using acidic quenching .

Q. Advanced: How can tautomeric equilibria of this compound derivatives be experimentally resolved?

Methodological Answer:
Tautomeric analysis requires a combination of base extraction and spectroscopic monitoring. For instance, alkaline treatment of thieno[3,2-b]thiophen-2(3H)-one derivatives isolates the kinetically favored tautomer (e.g., 3-phenylthieno[3,2-b]thiophen-2(3H)-one), while acid treatment shifts equilibrium toward thermodynamically stable forms. UV-Vis, NMR, and X-ray crystallography are critical for identifying tautomeric ratios. Substituents like phenyl groups at position 3 stabilize conjugated systems, altering equilibrium dynamics .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent effects (e.g., methyl groups in position 5 shift aromatic proton signals downfield).
  • FTIR : Identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and imine (C=N) vibrations.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., electron ionization MS for isotopic clusters).
  • X-ray Diffraction : Resolves crystal packing and tautomeric forms .

Q. Advanced: How do para-substituents influence the electronic properties of this compound derivatives?

Methodological Answer:
Computational studies (e.g., DFT with B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps by 0.5–1.2 eV, enhancing electrophilicity. Solvent polarity (modeled via PCM) further modulates reactivity: polar solvents stabilize charge-separated intermediates, increasing reaction rates in nucleophilic substitutions. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between substituents and the thiophene ring .

Q. Advanced: How to address contradictions in experimental vs. theoretical tautomer stability data?

Methodological Answer:
Discrepancies arise from solvent effects and computational approximations. For example, methyl groups at position 5 theoretically stabilize the -2(3H)-one tautomer, but experimental equilibration in acidic media may favor -2(5H)-one forms. Validate computational models (e.g., CAM-B3LYP with implicit solvation) against solvent-dependent NMR data. Adjust basis sets (e.g., aug-cc-pVTZ) to improve accuracy for π-conjugated systems .

Q. Basic: What purification strategies are effective for isolating this compound tautomers?

Methodological Answer:
Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) resolves tautomers with ΔRf ≥ 0.2. Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. For labile tautomers, rapid base extraction (e.g., 10% NaOH) followed by acid quenching (HCl) minimizes isomerization .

Q. Advanced: How does solvent polarity affect the reactivity of this compound in nucleophilic additions?

Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions by solvating leaving groups (e.g., Cl⁻). Kinetic studies show a 3–5× rate increase in DMF vs. toluene. Use Eyring plots to correlate solvent dielectric constants (ε) with activation energies. Solvent-accessible surface area (SASA) calculations predict steric effects in bulky substituent systems .

Q. Advanced: What strategies optimize this compound derivatives for targeted HOMO-LUMO gap engineering?

Methodological Answer:
Substituent screening via Hammett constants (σ⁺) identifies electron-donating groups (e.g., -OCH₃) that narrow HOMO-LUMO gaps by 0.8 eV. TD-DFT simulations predict absorption maxima shifts (Δλ = 30–50 nm) for optoelectronic applications. Synthesize para-substituted derivatives (e.g., -CF₃, -NH₂) and validate via cyclic voltammetry (ΔEgap = 1.2–2.5 V) .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3H-1-benzothiophen-2-imine

InChI

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2

InChI Key

YAFOBYMLYYJHJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC1=N

Origin of Product

United States

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